![molecular formula C10H10N4S2 B15091151 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine](/img/structure/B15091151.png)
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is a compound belonging to the pyrimidine class of organic compounds. It is characterized by the presence of two pyrimidine rings connected by a disulfide bond. This compound has a molecular formula of C10H10N4S2 and a molecular weight of 250.34 g/mol. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine typically involves the formation of the disulfide bond between two pyrimidine rings. One common method involves the reaction of 4-methylpyrimidine-2-thiol with an oxidizing agent such as iodine or hydrogen peroxide to form the disulfide bond. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the pyrimidine rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Methyl-2-[(4-chloropyrimidin-2-yl)disulfanyl]pyrimidine
- 4-Methyl-2-[(4-aminopyrimidin-2-yl)disulfanyl]pyrimidine
- 4-Methyl-2-[(4-hydroxypyrimidin-2-yl)disulfanyl]pyrimidine
Comparison: 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is unique due to the presence of two methyl groups on the pyrimidine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, amino, hydroxy), this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H10N4S2 |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
4-methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-7-3-5-11-9(13-7)15-16-10-12-6-4-8(2)14-10/h3-6H,1-2H3 |
Clé InChI |
LAWNBZBYKJVMRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)SSC2=NC=CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


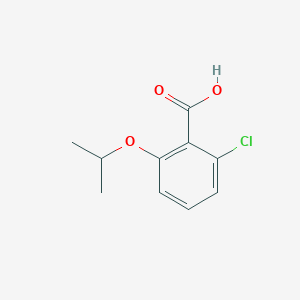

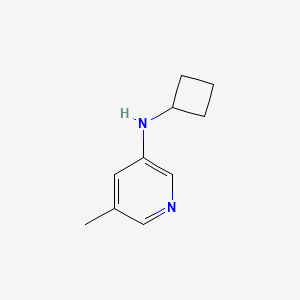
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
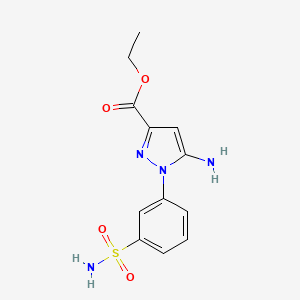
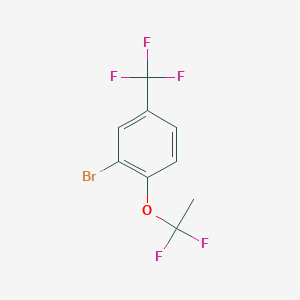

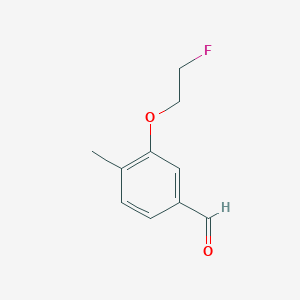
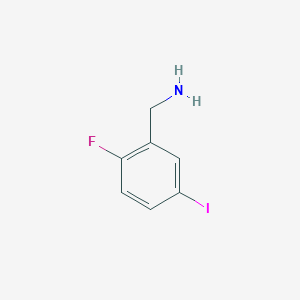
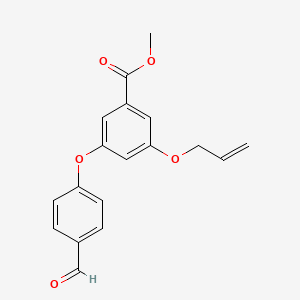
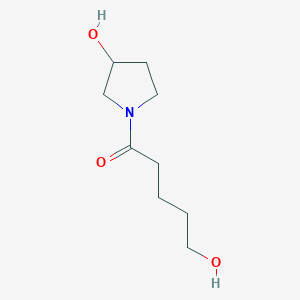
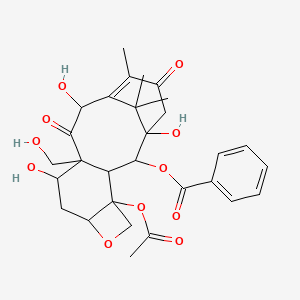
![(5-bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15091149.png)
